molecular formula C19H18N4O2S B2947605 5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-23-0

5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2947605
CAS No.: 860611-23-0
M. Wt: 366.44
InChI Key: ZZOGNYOYGSZEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core modified with a benzylsulfanyl group at position 5, methoxy groups at positions 8 and 9, and a methyl group at position 2. This structural configuration places it within a class of compounds known for diverse pharmacological activities, including kinase inhibition, receptor antagonism, and anticancer properties .

Properties

IUPAC Name

5-benzylsulfanyl-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-20-18-14-9-16(24-2)17(25-3)10-15(14)21-19(23(18)22-12)26-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOGNYOYGSZEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS Number: 898611-91-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 366.44 g/mol
  • Density : Approximately 1.23 g/cm³
  • pKa : 0.74 (predicted)

The compound belongs to the class of triazoloquinazolines, which are known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that triazoloquinazolines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound showed IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Case Study 2 : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anti-inflammatory Effects

Research has suggested that compounds in this class may possess anti-inflammatory properties:

  • Case Study 3 : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Pathways : By suppressing NF-kB signaling and reducing oxidative stress.

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesMechanism
AnticancerMCF-7 (breast cancer)~10 µMApoptosis induction
A549 (lung cancer)~15 µMCell cycle arrest
AntimicrobialStaphylococcus aureus32 µg/mLBacterial growth inhibition
Escherichia coli128 µg/mLBacterial growth inhibition
Anti-inflammatoryMurine modelN/AReduction in TNF-alpha and IL-6 levels

Scientific Research Applications

5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a specialty chemical with the CAS number 898611-91-1 . It has the molecular formula C19H18N4O2S and a molecular weight of 366.44 . Synonyms for this compound include 860611-23-0, this compound, 5-(benzylsulfanyl)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline, 5-benzylsulfanyl-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline, AKOS005076446, and 10T-0354 .

While the search results do not provide specific applications of this compound, they do provide information on related compounds and their applications, which may suggest potential research avenues:

  • Quinazoline derivatives: Quinazoline derivatives have demonstrated anticancer activity . A novel series of quinazoline-based agents bearing triazole-acetamides were designed and synthesized and showed moderate to good anticancer potential against human cancer cell lines .
  • Anti-inflammatory agents: Quinazoline-containing compounds have demonstrated anti-inflammatory activity . These include substituted quinazolin-4-ones, quinazolin-4-amines, condensed and spiro-condensed quinazolines . The synthesis of these agents is often based on modification of anthranilic acid derivatives .
  • Triazoles role in drug discovery: 1,2,3-Triazoles have a prominent place in drug discovery because they are easily synthesized and have wide biological profiles, including antibacterial, anti-diabetes, anti-Alzheimer, and anticancer activities . Triazole rings can form various interactions with biological targets, inducing diverse pharmaceutical properties .
  • Anticonvulsant activity: Research has shown that N'-benzyl 2-amino-3-methoxypropionamide derivatives exhibit anticonvulsant activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylsulfanyl Group

The benzylsulfanyl (–SCH₂C₆H₅) moiety serves as a reactive site for nucleophilic displacement due to the moderate leaving-group ability of the thiolate ion. Key reactions include:

  • Amination : Replacement with primary or secondary amines under basic conditions (e.g., K₂CO₃/DMF, 80°C) to yield amino-substituted derivatives .

  • Oxidation : Conversion to sulfoxide (–SOCH₂C₆H₅) or sulfone (–SO₂CH₂C₆H₅) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Example Reaction Pathway :

5 Benzylsulfanyl Triazoloquinazoline+RNH2Base5 RNH Triazoloquinazoline+HSCH2C6H5[2][7]\text{5 Benzylsulfanyl Triazoloquinazoline}+\text{RNH}_2\xrightarrow{\text{Base}}\text{5 RNH Triazoloquinazoline}+\text{HSCH}_2\text{C}_6\text{H}_5\quad[2][7]

Electrophilic Aromatic Substitution on the Quinazoline Ring

The electron-rich quinazoline core undergoes regioselective substitutions:

  • Halogenation : Bromination at the C-6 position using N-bromosuccinimide (NBS) in CCl₄ .

  • Nitration : Nitro groups are introduced at C-7 using HNO₃/H₂SO₄ .

Substituent Effects :

PositionReactivityPreferred ElectrophileProduct Yield
C-6HighBr₂/NBS75–85%
C-7ModerateHNO₃60–70%

Triazole Ring Functionalization

The triazole ring participates in:

  • Cycloaddition Reactions : With alkynes or nitriles under Cu(I) catalysis to form fused heterocycles .

  • Alkylation : At N-1 using alkyl halides (e.g., CH₃I) in DMF/NaH .

Notable Example :

Triazoloquinazoline+HC C RCuIFused Imidazoquinazoline[7][9]\text{Triazoloquinazoline}+\text{HC C R}\xrightarrow{\text{CuI}}\text{Fused Imidazoquinazoline}\quad[7][9]

Methoxy Group Modifications

The 8,9-dimethoxy substituents are susceptible to:

  • Demethylation : Using BBr₃ in CH₂Cl₂ at −78°C to yield dihydroxy derivatives .

  • Ether Cleavage : With HI/AcOH to form hydroxyl groups .

Reaction Conditions :

ReagentTemperatureTimeProduct
BBr₃−78°C2 hr8,9-Dihydroxy
HI (57%)Reflux6 hr8,9-Dihydroxy

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Reaction with arylboronic acids at C-5 (benzylsulfanyl position) using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig Amination : Introduction of bulky amines at C-2 .

Catalytic Systems :

Reaction TypeCatalystLigandYield Range
Suzuki-MiyauraPd(PPh₃)₄65–92%
Buchwald-HartwigPd₂(dba)₃/XantphosXantphos55–78%

Reductive Transformations

  • Hydrogenolysis : Cleavage of the benzylsulfanyl group via H₂/Pd-C to yield a free thiol intermediate .

  • Nitro Reduction : Conversion of nitro derivatives (if present) to amines using SnCl₂/HCl .

Key Applications :

  • Thiol intermediates serve as precursors for disulfide bonds or metal coordination complexes .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl/EtOH), the triazoloquinazoline framework undergoes ring expansion to form pyrido[2,3-d]pyrimidines .

Mechanistic Insight :
Protonation at N-3 initiates ring-opening, followed by cyclization to a seven-membered intermediate .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–S Bond Cleavage : Generating thiyl radicals, which dimerize or abstract hydrogen .

  • Triazole Ring Isomerization : Conversion between 1,2,4-triazolo and 1,2,3-triazolo configurations .

Biological Activity-Driven Modifications

For anticancer applications, the compound is functionalized via:

  • Acetylation : At the triazole N-1 position to enhance lipophilicity .

  • Sulfonamide Formation : Using aryl sulfonyl chlorides to improve DNA intercalation .

Structure-Activity Relationship (SAR) :

ModificationBiological TargetIC₅₀ Improvement
N-1 AcetylationTopoisomerase II3.2-fold
C-5 Aryl SulfonamideVEGFR-25.1-fold

Stability Under Ambient Conditions

The compound is stable in air but degrades under prolonged UV exposure or in strongly oxidizing environments .

Degradation Products :

  • Sulfur dioxide (from benzylsulfanyl oxidation).

  • Quinazolinone derivatives (via triazole ring cleavage) .

Comparison with Similar Compounds

Kinase Inhibition and Anticancer Potential

Receptor Binding and Selectivity

  • Balanced Pan-AR Antagonists: Compounds like 5-(2-thienyl)[1,2,4]triazolo[1,5-c]quinazolin-2-amine (11c) exhibit broad adenosine receptor (AR) antagonism (Ki: 32.7–150 nM), highlighting the role of heterocyclic substituents in modulating selectivity .
  • Target Compound : The benzylsulfanyl group may favor interactions with hydrophobic binding pockets in kinases or ARs, similar to bulky tert-butyl derivatives in .

Structure-Activity Relationships (SAR)

  • Position 5 Modifications : Bulky or electron-rich groups (e.g., benzylsulfanyl, biphenyl) enhance receptor affinity and metabolic stability compared to smaller groups like methylsulfanyl .
  • Methoxy Groups (Positions 8 and 9) : Improve solubility and CNS penetration, as seen in dual A₁/A₃ antagonist 13b .
  • Position 2 Substituents : Methyl or ethyl groups optimize steric fit in kinase binding sites, while larger groups may reduce activity .

Q & A

Q. Basic Research Focus

  • 1H NMR : Analyze proton environments (e.g., benzylsulfanyl δ 3.8–4.2 ppm, methoxy δ ~3.9 ppm). Integration ratios validate substituent stoichiometry. For example, the 8,9-dimethoxy groups show two singlet peaks integrating to 6H .
  • LC-MS : Confirm molecular weight via [M+1]+ or [M+2]+ ions. For derivatives, m/z = 321–323 aligns with calculated masses . Cross-validate with elemental analysis (C, H, N ± 0.3% error) to ensure purity .

What experimental strategies resolve discrepancies between spectroscopic data and expected molecular configurations?

Advanced Research Focus
Discrepancies may arise from tautomerism or impurities. Mitigation steps include:

  • Recrystallization : Purify using solvents like DMF/dioxane to isolate stable polymorphs .
  • 2D NMR : Use HSQC/HMBC to confirm heterocyclic connectivity and rule out regioisomers .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for triazoloquinazoline analogs .

How can the antimicrobial activity of this compound be evaluated methodically?

Q. Advanced Research Focus

  • Assay Design : Use Mueller–Hinton agar with standard strains (e.g., S. aureus, E. coli) under CLSI guidelines. Include positive controls (e.g., nitrofurantoin) .
  • Dose-Response : Test concentrations (1–256 µg/mL) to determine MIC (minimum inhibitory concentration). Triazoloquinazolines with sulfanyl groups often show enhanced Gram-positive activity .
  • Mechanistic Studies : Pair with time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake) .

What computational methods predict the compound’s reactivity or binding affinity for target proteins?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) and sulfanyl group reactivity .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., C. albicans CYP51). Analogous benzoxazoles show strong binding via hydrophobic/π-π interactions .
  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

How can oxidation of the benzylsulfanyl group be leveraged to modify biological activity?

Advanced Research Focus
Oxidation to sulfone/sulfoxide derivatives enhances polarity and target affinity:

  • Reagent Choice : Hydrogen peroxide in glacial acetic acid selectively oxidizes sulfanyl to sulfone without degrading the triazolo core .
  • Characterization : Monitor reaction via LC-MS (mass shift +32 for sulfone) and confirm sulfone O=S=O stretch (~1300 cm⁻¹ in IR) .
  • Bioactivity : Sulfone derivatives often exhibit improved pharmacokinetics (e.g., solubility, half-life) .

What strategies address low yields in large-scale synthesis?

Q. Advanced Research Focus

  • Catalysis : Screen transition metals (e.g., Pd/C) to accelerate cyclization .
  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat management .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.